molecular formula C12H11NO4 B13429617 (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid

Cat. No.: B13429617
M. Wt: 233.22 g/mol
InChI Key: HBHNDGCWGXUVSD-BJMVGYQFSA-N
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Description

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is a complex organic compound that features a benzoxazine ring fused with a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the benzoxazine ring, followed by the introduction of the butenoic acid group through a series of condensation and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzoxazine: Shares the benzoxazine ring but lacks the butenoic acid group.

    4-Oxobut-2-enoic acid: Contains the butenoic acid moiety but lacks the benzoxazine ring.

Uniqueness

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoxazine ring and the butenoic acid group

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO4/c14-7-5-10(12(15)16)13-6-8-17-11-4-2-1-3-9(11)13/h1-5,7H,6,8H2,(H,15,16)/b10-5+

InChI Key

HBHNDGCWGXUVSD-BJMVGYQFSA-N

Isomeric SMILES

C1COC2=CC=CC=C2N1/C(=C/C=O)/C(=O)O

Canonical SMILES

C1COC2=CC=CC=C2N1C(=CC=O)C(=O)O

Origin of Product

United States

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